molecular formula C17H20N2O4 B1193640 STING inhibitor C-171

STING inhibitor C-171

Cat. No.: B1193640
M. Wt: 316.357
InChI Key: WZVGWJZGQFSRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STING inhibitor C-171 is a novel covalent antagonist of hsSTING.

Scientific Research Applications

STING Pathway Modulation in Cancer Therapy

STING (Stimulator of Interferon Genes) is a critical component of the innate immune system, playing a pivotal role in the host defense against cancer. The activation of the STING pathway can trigger antitumor immunity by promoting the production of type I interferons and other cytokines. However, this pathway's activation is a double-edged sword, as it can also lead to the suppression of immune responses through feedback mechanisms, such as the activation of the IL-6/STAT3 pathway. Research by Pei et al. (2019) highlights the potential of combining STING agonists with STAT3 inhibitors to enhance antitumor immunity, suggesting that STING pathway modulation could be a promising strategy in cancer immunotherapy (Pei et al., 2019).

Role in Inflammatory and Autoimmune Diseases

The STING pathway's activation has been implicated in the pathogenesis of various autoimmune and inflammatory disorders. Targeting this pathway with inhibitors could represent a therapeutic strategy for treating these conditions. Liu et al. (2022) explored the use of STING degraders based on the proteolysis-targeting chimera (PROTAC) technology, offering a novel approach to modulating the STING pathway in inflammatory diseases (Liu et al., 2022).

Advances in STING Pathway Inhibitors

Recent advancements in developing STING inhibitors highlight the pathway's therapeutic potential beyond cancer treatment, extending to autoimmune and inflammatory diseases. Shen et al. (2022) reviewed the current landscape of small-molecule STING inhibitors, emphasizing the need for further research to identify selective and efficacious candidates for clinical evaluation (Shen et al., 2022).

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.357

IUPAC Name

N-(4-Hexylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20)

InChI Key

WZVGWJZGQFSRBG-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C([N+]([O-])=O)O1)NC2=CC=C(CCCCCC)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

STING inhibitor C-171

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STING inhibitor C-171
Reactant of Route 2
Reactant of Route 2
STING inhibitor C-171
Reactant of Route 3
Reactant of Route 3
STING inhibitor C-171
Reactant of Route 4
Reactant of Route 4
STING inhibitor C-171
Reactant of Route 5
Reactant of Route 5
STING inhibitor C-171
Reactant of Route 6
Reactant of Route 6
STING inhibitor C-171

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.